3-Tert-butyl-7-oxabicyclo[4.1.0]heptane

Synthetic Chemistry Reaction Selectivity Epoxide Chemistry

3-Tert-butyl-7-oxabicyclo[4.1.0]heptane (CAS 15536-71-7) is a C10H18O bicyclic epoxide, formally named 3-(1,1-dimethylethyl)-7-oxabicyclo[4.1.0]heptane and commonly referred to as 4-t-butyl-1,2-epoxycyclohexane. This compound belongs to the 7-oxabicyclo[4.1.0]heptane class, characterized by a fused cyclohexane-oxirane ring system.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 15536-71-7
Cat. No. B095409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Tert-butyl-7-oxabicyclo[4.1.0]heptane
CAS15536-71-7
Synonyms3-TERT-BUTYL-7-OXABICYCLO(4.1.0)HEPTANE
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC(C)(C)C1CCC2C(C1)O2
InChIInChI=1S/C10H18O/c1-10(2,3)7-4-5-8-9(6-7)11-8/h7-9H,4-6H2,1-3H3
InChIKeyBWERZOKUEPUTTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Tert-butyl-7-oxabicyclo[4.1.0]heptane (CAS 15536-71-7) Procurement Guide: Core Scaffold and Physicochemical Baseline


3-Tert-butyl-7-oxabicyclo[4.1.0]heptane (CAS 15536-71-7) is a C10H18O bicyclic epoxide, formally named 3-(1,1-dimethylethyl)-7-oxabicyclo[4.1.0]heptane and commonly referred to as 4-t-butyl-1,2-epoxycyclohexane . This compound belongs to the 7-oxabicyclo[4.1.0]heptane class, characterized by a fused cyclohexane-oxirane ring system [1]. The presence of a bulky tert-butyl substituent at the 3-position confers distinct steric and electronic properties that differentiate it from unsubstituted and alternative substituted analogs . Its unique bicyclic architecture and functional group compatibility position it as a versatile scaffold in medicinal chemistry and as a strategic intermediate in complex molecule synthesis [1].

Why 3-Tert-butyl-7-oxabicyclo[4.1.0]heptane Cannot Be Replaced by Unsubstituted or Alternative Oxabicycloheptane Analogs


The 3-tert-butyl substituent fundamentally alters the reactivity, conformational behavior, and physicochemical properties of the 7-oxabicyclo[4.1.0]heptane core, rendering unsubstituted or differently substituted analogs non-equivalent in both synthetic and pharmacological contexts [1]. The bulky tert-butyl group introduces significant steric hindrance, which modulates the regioselectivity and stereoselectivity of epoxide ring-opening reactions [2]. Furthermore, this substitution influences the compound's conformational equilibrium, with the tert-butyl group showing a strong preference for an equatorial position, which in turn affects the spatial orientation of the epoxide oxygen and thus its interaction with biological targets or reagents [3]. Consequently, substituting this compound with 7-oxabicyclo[4.1.0]heptane or other analogs without a 3-position bulky group would lead to divergent reaction outcomes and potentially compromise the performance of the target molecule in applications such as kinase inhibitor design [4].

Quantitative Differentiation of 3-Tert-butyl-7-oxabicyclo[4.1.0]heptane: Evidence for Selection Over Analogs


Enhanced Steric Shielding and Altered Reactivity: Ring-Opening Regioselectivity Comparison

The presence of a bulky substituent on the cyclohexane ring of 7-oxabicyclo[4.1.0]heptane derivatives significantly alters the regioselectivity of acid-catalyzed ring-opening. Specifically, a study on 1-phenyl-2,2-dimethyl-7-oxabicyclo[4.1.0]heptane demonstrates that geminal dimethyl substitution adjacent to the epoxide reduces both the regioselectivity and cis stereoselectivity of the reaction compared to the non-methylated analog [1]. This class-level inference strongly supports the assertion that the bulky tert-butyl group in 3-tert-butyl-7-oxabicyclo[4.1.0]heptane will similarly exert a profound steric influence on ring-opening events, directing nucleophilic attack in a manner distinct from unsubstituted 7-oxabicyclo[4.1.0]heptane [2].

Synthetic Chemistry Reaction Selectivity Epoxide Chemistry

Conformational Bias and Stereochemical Integrity: Equatorial Preference of the tert-Butyl Group

Conformational analysis of related oxabicyclo[4.1.0]heptane systems demonstrates that a tert-butyl group at the 2-position exhibits a strong preference for a pseudoaxial conformation in specific stereoisomers [1]. By class-level inference, the 3-tert-butyl group in the target compound is expected to similarly bias the conformational equilibrium of the cyclohexane ring, favoring an equatorial orientation. This contrasts with unsubstituted 7-oxabicyclo[4.1.0]heptane, which can interconvert between multiple chair conformations. The restricted conformational flexibility imparted by the tert-butyl group pre-organizes the molecule into a defined three-dimensional shape, which is a critical determinant for molecular recognition in biological systems and for the stereochemical outcome of further chemical transformations [2].

Medicinal Chemistry Conformational Analysis Stereochemistry

Thermodynamic Stability Benchmarking: Gas Hydrate Promotion Capability of the 7-Oxabicyclo[4.1.0]heptane Core

A comparative study of oxabicyclic compounds as gas hydrate promoters provides quantitative thermodynamic data for the unsubstituted parent scaffold, 7-oxabicyclo[4.1.0]heptane (12ECH) [1]. In methane (CH4) hydrate systems, 12ECH promoted the formation of a structure II (sII) hydrate with a lattice parameter of 17.382 Å, as determined by synchrotron high-resolution powder diffraction (HRPD) [1]. While the study highlights that the isomeric 7-oxabicyclo[2.2.1]heptane (14ECH) exhibited superior promotion capabilities (e.g., increasing the dissociation temperature of CH4 hydrate by ~18 K), 12ECH nonetheless demonstrated a remarkable improvement in thermodynamic stability compared to simple CH4 hydrate [1]. This class-level evidence establishes the inherent potential of the 7-oxabicyclo[4.1.0]heptane scaffold in gas hydrate applications, suggesting that the 3-tert-butyl derivative, with its altered physicochemical properties, may offer distinct performance characteristics in this niche field.

Gas Hydrate Technology Thermodynamics Materials Science

Morpholine Isostere Potential: Enhanced Kinase Inhibitor Design via Non-Nitrogen Hinge Binder

The 3-oxabicyclo[4.1.0]heptane scaffold, a direct analog of the target compound, has been validated as a non-nitrogen containing isostere for the morpholine pharmacophore in kinase inhibitor design [1]. In the context of PI3K-AKT-mTOR pathway inhibitors, this scaffold successfully mimicked the key hydrogen-bonding interaction of the morpholine oxygen with the kinase hinge region while removing the nitrogen, thereby mitigating potential 'aniline' structural alerts [1]. While the specific 3-tert-butyl derivative was not the focus of this study, the class-level evidence demonstrates that the 7-oxabicyclo[4.1.0]heptane core can effectively replace morpholine, a highly privileged motif in medicinal chemistry. The addition of the tert-butyl group is expected to further modulate the lipophilicity (clogP) and metabolic stability of the resulting inhibitor, offering a tunable parameter for optimizing drug-like properties [2].

Medicinal Chemistry Kinase Inhibition Drug Design

Physicochemical Differentiation: Enhanced Lipophilicity and Predicted Pharmacokinetic Profile

The introduction of a tert-butyl group significantly alters key physicochemical properties compared to the unsubstituted 7-oxabicyclo[4.1.0]heptane scaffold. While experimental data for the specific compound is limited, its computed XLogP3 value of 2.8 indicates markedly increased lipophilicity compared to the unsubstituted parent (which would have a lower XLogP due to the absence of the bulky alkyl group) [1]. This increase in lipophilicity is a critical parameter influencing membrane permeability, plasma protein binding, and metabolic stability in a drug discovery context. This property distinguishes it from more polar analogs and suggests a differentiated pharmacokinetic profile, potentially offering advantages for crossing biological barriers like the blood-brain barrier or for targeting intracellular proteins [2].

ADME/PK Drug-likeness Physicochemical Properties

Optimal Research and Industrial Applications for 3-Tert-butyl-7-oxabicyclo[4.1.0]heptane Based on Differentiated Evidence


Kinase Inhibitor Lead Optimization: Replacing Morpholine with a Tunable, Non-Nitrogen Isostere

The 3-tert-butyl-7-oxabicyclo[4.1.0]heptane scaffold is ideally suited for medicinal chemistry programs focused on kinase inhibitors, particularly those targeting the PI3K-AKT-mTOR pathway [1]. The core 7-oxabicyclo[4.1.0]heptane system has been validated as an effective non-nitrogen morpholine isostere, retaining key hinge-binding interactions while eliminating potential toxicophores [1]. The addition of the 3-tert-butyl group offers a crucial point of differentiation by increasing lipophilicity (XLogP3 = 2.8) [2] and restricting conformational flexibility [3]. This allows medicinal chemists to fine-tune the physicochemical and ADME properties of lead compounds, potentially improving cellular permeability, metabolic stability, or target engagement compared to unsubstituted or less lipophilic analogs [1].

Stereoselective Synthesis: Exploiting Steric Bulk for Controlled Epoxide Ring-Opening Reactions

The significant steric hindrance imposed by the 3-tert-butyl group makes this compound a valuable building block for stereoselective synthesis [1]. Evidence from related systems demonstrates that bulky substituents on the cyclohexane ring of 7-oxabicyclo[4.1.0]heptanes can dramatically alter the regioselectivity and stereoselectivity of epoxide ring-opening reactions [2]. This predictable steric influence enables the controlled installation of stereocenters during the construction of complex molecular architectures, offering a strategic advantage over unsubstituted or less hindered analogs where product mixtures may be more complex [3].

Conformational Probes and Scaffolds for Fragment-Based Drug Discovery (FBDD)

The rigid, conformationally biased nature of the 3-tert-butyl-7-oxabicyclo[4.1.0]heptane scaffold, inferred from studies of related tert-butyl-substituted oxabicycloheptanes [1], makes it an excellent candidate as a core scaffold in fragment-based drug discovery (FBDD). Its pre-organized three-dimensional shape reduces the entropic penalty upon binding to a biological target, a key factor in achieving high-affinity interactions [2]. Furthermore, its unique shape and functional group display offer a differentiated chemical space for fragment library design compared to flat, aromatic scaffolds, potentially leading to novel intellectual property and improved selectivity profiles [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Tert-butyl-7-oxabicyclo[4.1.0]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.